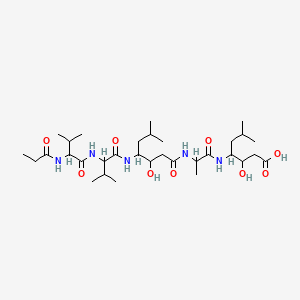
Sodium pepsinostreptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium pepsinostreptin is a synthetic peptide compound known for its protease inhibitory properties. It is derived from pepsinostreptin, which is a peptide consisting of isobutyryl-valine-valine-statine-alanine-statine. The compound has a molecular formula of C33H61N5O9 and a molecular weight of 671.866 g/mol . This compound is primarily used in scientific research due to its ability to inhibit specific proteases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium pepsinostreptin involves the stepwise assembly of its peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the compound meets the required purity standards for research applications .
Chemical Reactions Analysis
Types of Reactions
Sodium pepsinostreptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds, which can affect its structure and activity.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: This compound can participate in substitution reactions, particularly at its amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric forms of the peptide .
Scientific Research Applications
Sodium pepsinostreptin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies involving protease inhibition, protein-protein interactions, and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications in diseases where protease activity is dysregulated, such as cancer and inflammatory conditions.
Mechanism of Action
Sodium pepsinostreptin exerts its effects by binding to the active site of target proteases, thereby inhibiting their enzymatic activity. The compound mimics the natural substrate of the protease, but its structure prevents the completion of the catalytic cycle, effectively blocking the enzyme’s function. This inhibition can modulate various biological pathways, depending on the specific protease targeted .
Comparison with Similar Compounds
Similar Compounds
Pepstatin: Another protease inhibitor with a similar structure but different amino acid composition.
Leupeptin: A protease inhibitor that targets a different set of proteases compared to sodium pepsinostreptin.
Uniqueness
This compound is unique due to its specific amino acid sequence and the presence of statine residues, which are crucial for its inhibitory activity. This distinct structure allows it to target specific proteases with high affinity and selectivity, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
60252-35-9 |
|---|---|
Molecular Formula |
C32H59N5O9 |
Molecular Weight |
657.8 g/mol |
IUPAC Name |
3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid |
InChI |
InChI=1S/C32H59N5O9/c1-11-25(40)36-28(18(6)7)32(46)37-29(19(8)9)31(45)35-21(12-16(2)3)23(38)14-26(41)33-20(10)30(44)34-22(13-17(4)5)24(39)15-27(42)43/h16-24,28-29,38-39H,11-15H2,1-10H3,(H,33,41)(H,34,44)(H,35,45)(H,36,40)(H,37,46)(H,42,43) |
InChI Key |
HUOUXPWOUNLCOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


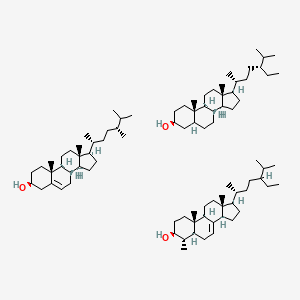


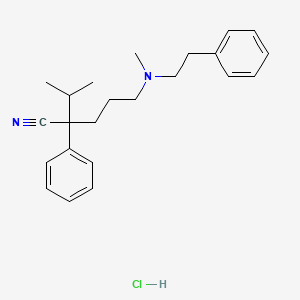
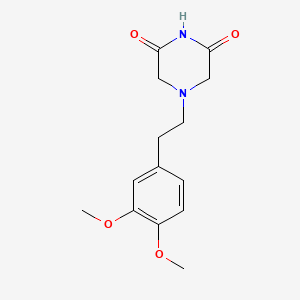
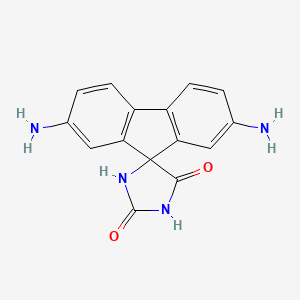
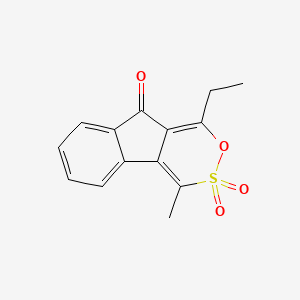
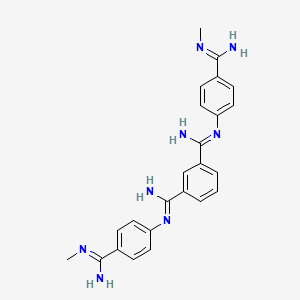

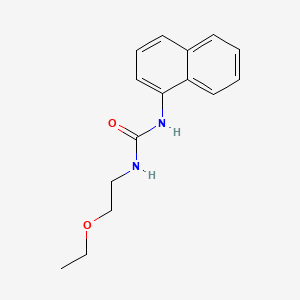
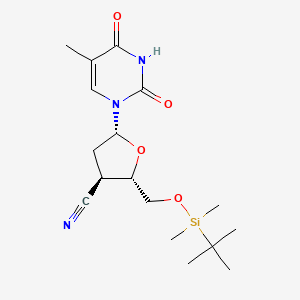

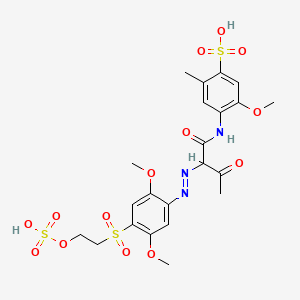
![5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B12790966.png)
